Levomethorphan tartrate

Description

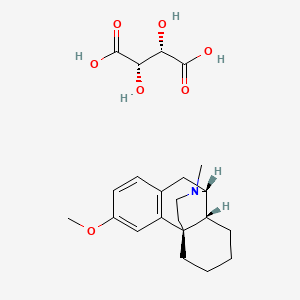

Structure

2D Structure

Properties

CAS No. |

17146-90-6 |

|---|---|

Molecular Formula |

C22H31NO7 |

Molecular Weight |

421.49 |

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25NO.C4H6O6/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;5-1(3(7)8)2(6)4(9)10/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-,17+,18+;1-,2-/m00/s1 |

InChI Key |

LNVDGFMORZACIZ-NUHCOFIMSA-N |

SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levomethorphan tartrate; |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Levomethorphan

Chemical Synthesis Pathways for Levomethorphan

The synthesis of levomethorphan is intrinsically linked to its racemic form, racemethorphan, and other morphinan (B1239233) precursors. Morphinan serves as the fundamental chemical structure for a range of psychoactive compounds.

Derivations from Racemethorphan and Related Morphinan Precursors

Historically, the resolution of racemethorphan has been a primary method to obtain levomethorphan. This process involves separating the two enantiomers, dextromethorphan (B48470) and levomethorphan. One established method utilizes L-tartaric acid to selectively precipitate the levomethorphan as its tartrate salt, leaving the dextromethorphan in the solution. mdma.ch

The synthesis of the core morphinan structure often begins with precursors like 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. mdma.chjapsonline.com The cyclization of this precursor, known as the Grewe cyclization, generates the characteristic morphinan ring system. mdma.ch This process typically results in a racemic mixture, which then requires resolution to isolate the desired levomethorphan enantiomer. japsonline.com

Synthetic Transformations from Levorphanol (B1675180) and its Analogs

Levomethorphan acts as a prodrug to levorphanol, meaning it is demethylated in the body to the active form, levorphanol. wikipedia.orgebi.ac.uk Consequently, synthetic pathways often involve transformations between these two compounds. Levorphanol can be obtained by the demethylation of levomethorphan, for instance, by treatment with aqueous hydrobromic acid. google.com Conversely, while not a direct "synthesis" of levomethorphan, the relationship highlights the chemical interchangeability. It is important to note that converting dextromethorphan to levorphanol is a complex process due to the need to invert a quaternary chiral center within a rigid ring structure. quora.com

Strategies for Enantioselective Synthesis and Resolution

Given the differing pharmacological activities of levomethorphan and its enantiomer, dextromethorphan, enantioselective synthesis is of paramount importance. hokudai.ac.jp The goal of enantioselective synthesis is to produce a single enantiomer directly, bypassing the need for resolving a racemic mixture. hokudai.ac.jp

One approach to enantioselective synthesis involves the use of chiral catalysts. For example, BINAP-ruthenium(II) catalyzed enantioselective hydrogenation has been used in the synthesis of optically active benzomorphans and morphinans, including dextromethorphan, which avoids the production of the controlled substance, levomethorphan. mdma.ch

Resolution of racemic mixtures remains a common and practical strategy. The resolution of racemic 3-hydroxy-N-methylmorphinan using D-tartaric acid is a key step in isolating the (-)-enantiomer, which is a precursor for various 3-phenoxy derivatives. This process relies on the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the enantiomers of the base.

Control of Stereochemical Purity in Synthesis: Analytical Considerations

Ensuring the stereochemical purity of levomethorphan is critical, as its enantiomer, dextromethorphan, is a common antitussive, while levomethorphan is a potent narcotic. researchgate.netnih.gov Various analytical techniques are employed to determine the enantiomeric excess and detect trace amounts of the unwanted enantiomer.

High-performance liquid chromatography (HPLC) is a widely used method for the enantioselective analysis of methorphan. japsonline.com Chiral stationary phases (CSPs), such as those based on cellulose (B213188) derivatives (e.g., Chiralcel® OJ), can effectively separate dextromethorphan and levomethorphan. researchgate.netresearchgate.net The separation can be optimized by adjusting the mobile phase composition. researchgate.net

Capillary electrophoresis (CE) is another powerful technique for enantiomer analysis. ebi.ac.uk A dual selector system using sulfated β-cyclodextrin and methyl-α-cyclodextrin has been developed to determine the chiral purity of dextromethorphan, with the ability to detect levomethorphan at very low levels. ebi.ac.ukmdpi.com

Gas chromatography-mass spectrometry (GC-MS) can also be used for stereochemical analysis. This often involves derivatization with a chiral reagent, such as (-)-menthyl chloroformate, to form diastereomers that can be separated on a standard achiral GC column. researchgate.netnih.gov

The table below summarizes some of the analytical methods used for the stereochemical analysis of methorphan enantiomers.

| Analytical Technique | Chiral Selector/Derivatizing Agent | Key Findings |

| HPLC | Chiralcel® OJ column | Successful resolution of dextromethorphan and levomethorphan. researchgate.netresearchgate.net |

| Capillary Electrophoresis (CE) | Sulfated β-cyclodextrin and methyl-α-cyclodextrin | Enables determination of levomethorphan at the 0.1% level in dextromethorphan. ebi.ac.uk |

| GC-MS | (-)-Menthyl chloroformate | Successful determination of the stereochemical composition of methorphan. researchgate.netnih.gov |

| HPLC with Circular Dichroism (CD) | Chiralcel® OJ column | Allows for the determination of the elution order and absolute configuration of the enantiomers. zenodo.org |

The control of the unwanted (R)-(+)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline enantiomer is crucial during synthesis, as it is the precursor to levomethorphan. japsonline.com Pharmacopeial methods, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), specify limits for the unwanted enantiomer in dextromethorphan, often employing HPLC for this analysis. japsonline.com

Molecular Pharmacology and Receptor Interaction Studies

Characterization of Opioid Receptor Binding Profiles

Levomethorphan demonstrates a broad-spectrum interaction with opioid receptors, functioning as a potent agonist at mu, kappa, and delta subtypes. wikipedia.orgebi.ac.uk

Levomethorphan is a potent agonist at mu-opioid receptors (MOR), which are the primary mediators of the analgesic effects of many opioids. wikipedia.orgnih.gov Its affinity for the MOR contributes significantly to its analgesic properties. nih.gov The agonistic activity at MOR is a key characteristic shared with other potent opioids like morphine and its own active metabolite, levorphanol (B1675180). nih.govwikipedia.org

In addition to its MOR agonism, levomethorphan also acts as an agonist at kappa-opioid receptors (KOR). wikipedia.orgwikipedia.org Specifically, it interacts with κ1 and κ3 subtypes, while notably not affecting the κ2 subtype. wikipedia.orgebi.ac.uk Activation of KOR, particularly the κ1 and κ3 subtypes, by levorphanol, the active metabolite of levomethorphan, has been documented. researchgate.net

Levomethorphan also exhibits agonistic activity at delta-opioid receptors (DOR). wikipedia.orgebi.ac.uk The interaction with DORs, along with MORs and KORs, underscores its comprehensive opioid receptor engagement profile. The binding affinity of levorphanol, its metabolite, for DOR has been established in research. researchgate.net

| Receptor Subtype | Interaction Profile |

| Mu (μ) | Potent Agonist wikipedia.orgebi.ac.uk |

| Kappa (κ) | Agonist (κ1 and κ3 subtypes) wikipedia.orgebi.ac.uk |

| Delta (δ) | Agonist wikipedia.orgebi.ac.uk |

Kappa Opioid Receptor (KOR) Subtype Interactions (e.g., κ1, κ3)

Non-Opioid Receptor and Transporter Interactions

Beyond its classic opioid receptor activity, levomethorphan's pharmacological footprint extends to non-opioid targets, which contributes to its complex effects. wikipedia.orgebi.ac.uk

Levomethorphan functions as an N-Methyl-D-Aspartate (NMDA) receptor antagonist. wikipedia.orgebi.ac.uk This action is shared by its active metabolite, levorphanol, and is a significant aspect of its pharmacology that distinguishes it from classical opioids like morphine. researchgate.net The antagonism of NMDA receptors is a property also seen in its stereoisomer, dextromethorphan (B48470). nih.gov

Research has shown that levomethorphan inhibits the reuptake of serotonin (B10506) and norepinephrine. wikipedia.orgebi.ac.uknih.gov This activity is attributed to its chemical structure, specifically the absence of the oxygen bridge between C4 and C5 found in morphine-like compounds. nih.gov This dual reuptake inhibition is a mechanism shared with some antidepressant medications and contributes another layer to its pharmacological profile. nih.govclinicaltrials.gov

| Non-Opioid Target | Interaction Profile |

| NMDA Receptor | Antagonist wikipedia.orgebi.ac.uk |

| Serotonin Transporter | Reuptake Inhibitor wikipedia.orgebi.ac.uknih.gov |

| Norepinephrine Transporter | Reuptake Inhibitor wikipedia.orgebi.ac.uknih.gov |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Mechanisms of Functional Selectivity and Biased Agonism at G-Protein Coupled Receptors

The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in understanding the pharmacology of G-protein coupled receptors (GPCRs) like the opioid receptors. nih.gov This principle posits that a ligand binding to a single receptor can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways over others. nih.govwikipedia.org For opioid receptors, the two primary signaling cascades involve G-protein activation, which is largely associated with the desired analgesic effects, and the recruitment of β-arrestin proteins, which has been linked to adverse effects such as respiratory depression and the development of tolerance. preprints.orgmdpi.com

Levomethorphan, through its active metabolite levorphanol, functions as a potent agonist at all three major opioid receptors: mu (µ), delta (δ), and kappa (κ). ebi.ac.ukwikipedia.org Research into the pharmacological profile of levorphanol has revealed evidence of biased agonism, particularly at the µ-opioid receptor (MOR). nih.govpreprints.org

Studies have demonstrated that levorphanol shows a pronounced preference for activating G-protein signaling pathways with significantly less recruitment of β-arrestin2 compared to other opioids like morphine. nih.govpreprints.org In vitro functional assays, such as those measuring the stimulation of [³⁵S]GTPγS binding (an indicator of G-protein activation), have shown levorphanol to be a full or high-efficacy agonist at most µ-opioid receptor splice variants. nih.gov Conversely, in assays measuring β-arrestin2 recruitment, levorphanol acts as a partial agonist with much lower efficacy. nih.gov For instance, at the MOR-1 splice variant, levorphanol's maximal β-arrestin response was only about 30% of that induced by the standard agonist DAMGO. nih.gov This G-protein signaling bias is a key characteristic that differentiates levorphanol's mechanism from that of balanced agonists and may contribute to a distinct clinical profile. nih.govpreprints.org

This preference for G-protein signaling over β-arrestin recruitment suggests that levorphanol can be classified as a G-protein biased agonist at the µ-opioid receptor. nih.govpreprints.org This functional selectivity may underlie observations of reduced respiratory depression at equianalgesic doses compared to morphine and its incomplete cross-tolerance with other opioids, highlighting the potential therapeutic implications of biased agonism. nih.gov

| Receptor | Ki (nM) |

|---|---|

| Mu Opioid Receptor (MOR-1) | 0.55 ± 0.05 |

| Delta Opioid Receptor (DOR-1) | 1.8 ± 0.2 |

| Kappa Opioid Receptor (KOR-1) | 3.5 ± 0.3 |

Data derived from studies on levorphanol, the active metabolite of levomethorphan. nih.gov Ki represents the inhibition constant, a measure of binding affinity; lower values indicate higher affinity.

| Assay | Receptor | EC₅₀ (nM) | % Max Response (vs. Standard Agonist) |

|---|---|---|---|

| [³⁵S]GTPγS Binding (G-protein Activation) | MOR-1 | 1.1 ± 0.2 | 111 ± 3% (vs. DAMGO) |

| DOR-1 | 5.7 ± 0.6 | 101 ± 2% (vs. DPDPE) | |

| KOR-1 | 9.2 ± 1.1 | 55 ± 2% (vs. U50,488H) | |

| β-arrestin2 Recruitment | MOR-1 | 22 ± 3 | 31 ± 2% (vs. DAMGO) |

| MOR-1E | >1000 | 12 ± 2% (vs. DAMGO) |

Data derived from studies on levorphanol. nih.gov EC₅₀ is the concentration producing 50% of the maximal response. The % Max Response indicates the efficacy relative to a standard full agonist for each receptor.

Ligand-Receptor Binding Kinetics and Residence Time Analysis in Research

The study of ligand-receptor binding kinetics, which includes the rates of association (k-on) and dissociation (k-off) of a drug from its target, provides a more dynamic understanding of pharmacological action than traditional equilibrium-based affinity measurements (Ki or Kd). nih.govexcelleratebio.com The residence time of a drug at its receptor, defined as the reciprocal of the dissociation rate (1/k-off), is an increasingly recognized parameter that can significantly influence in vivo efficacy and duration of action. nih.govresearchgate.net A longer residence time means the drug-receptor complex is more stable and exists for a longer period, potentially prolonging the signaling cascade initiated by the ligand. nih.gov

For G-protein coupled receptors, including the opioid receptors, ligand residence time can be a better predictor of in vivo drug effect than binding affinity alone. nih.gov A slow k-off rate can lead to sustained receptor occupancy even as the concentration of the drug in the plasma decreases. excelleratebio.com This is particularly relevant for the therapeutic action of analgesics. For instance, research on various morphinan (B1239233) compounds has highlighted the importance of their kinetic profiles. The morphinan buprenorphine is known to have a long residence time at the µ-opioid receptor, which is thought to contribute to its long duration of action. acs.org In contrast, other opioids may have more rapid dissociation kinetics. nih.gov

While the biased agonism of levorphanol has been characterized, specific research detailing the complete kinetic profile (k-on, k-off) and residence time of levomethorphan or levorphanol at opioid receptors is not extensively available in the public domain based on the reviewed literature. Such studies would be valuable for further elucidating the molecular determinants of its pharmacological profile. Computational modeling and advanced experimental techniques are being used to explore the dissociation pathways and residence times of other opioids, such as fentanyl, revealing how subtle interactions within the receptor binding pocket can dramatically alter how long a drug remains bound. acs.orgnih.gov Applying these research approaches to levomethorphan and its active metabolite levorphanol would provide deeper insights into their mechanism of action and could help in the rational design of future analgesics with optimized kinetic properties for improved therapeutic outcomes.

Metabolism and Biotransformation Pathways in Preclinical Models

Hepatic Biotransformation and Prodrug Activation

Levomethorphan functions as a prodrug, meaning it is metabolically converted in the body to its active form. ebi.ac.ukwikipedia.orgnih.gov This bioactivation occurs primarily in the liver, where enzymes catalyze its demethylation. ebi.ac.ukwikipedia.org The principal active metabolite formed through this process is levorphanol (B1675180), a powerful opioid agonist. ebi.ac.ukwikipedia.orgresearchgate.net

The primary route of metabolic activation for levomethorphan is O-demethylation, which results in the formation of levorphanol. ebi.ac.ukwikipedia.orgresearchgate.net Studies using Dark Agouti (DA) rat liver microsomes have demonstrated that this O-demethylation pathway is significantly preferred over other metabolic routes for levomethorphan. niph.go.jp Research has shown an enantioselective metabolism, particularly concerning O-demethylation, in both rat and human liver microsomes. niph.go.jpscispace.comresearchgate.netresearchgate.net

In a comparative in vitro study, after 20 minutes of incubation in rat liver microsomes, the rate of O-demethylation for levomethorphan was 9.4 times higher than that observed for its enantiomer, dextromethorphan (B48470). niph.go.jp Further kinetic analysis revealed that the maximal velocity (Vmax) for levomethorphan's O-demethylation was approximately 5.9 times greater than that of dextromethorphan in this preclinical model. niph.go.jp This preferential pathway underscores the efficient conversion of the prodrug levomethorphan into its highly active metabolite, levorphanol. researchgate.net

In addition to O-demethylation, levomethorphan also undergoes N-demethylation. niph.go.jpresearchgate.net In studies with rat liver microsomes, approximately 19% of levomethorphan was converted to its N-demethylated metabolite following a 20-minute incubation period. niph.go.jp Unlike the O-demethylation pathway, the rate of N-demethylation for levomethorphan was found to be nearly identical to that of its enantiomer, dextromethorphan. niph.go.jp Further metabolism can lead to the formation of an N,O-didemethyl metabolite, which has been identified in preclinical models. niph.go.jpresearchgate.net In vivo studies in rats have confirmed the presence of the N-demethyl metabolite in plasma, urine, and hair samples following administration of levomethorphan. niph.go.jpnih.gov

O-Demethylation to Levorphanol

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in Enantioselective Metabolism

The metabolism of morphinan-type compounds is heavily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov While research on levomethorphan is more limited, the well-documented metabolism of its enantiomer, dextromethorphan, provides a valuable comparative framework. For dextromethorphan, O-demethylation is primarily catalyzed by CYP2D6, whereas N-demethylation is mainly carried out by CYP3A4. niph.go.jpnih.govwikipedia.orgricardinis.pt

Studies explicitly investigating levomethorphan have confirmed an enantioselective metabolism, especially with regard to the highly efficient O-demethylation pathway, in both rat and human liver microsomes. niph.go.jpscispace.comresearchgate.netresearchgate.net This strongly suggests a critical and stereoselective role for CYP enzymes. Research on levorphanol, the active metabolite of levomethorphan, has shown that CYP3A4 can produce a variety of metabolites, while CYP2D6 acts as a poorer catalyst, yielding a more limited range of metabolic products. nih.gov The pronounced difference in the rate of O-demethylation between levomethorphan and dextromethorphan points to CYP2D6's significant enantioselective preference for levomethorphan. niph.go.jp

Conjugation Reactions (e.g., Glucuronidation) in Metabolic Research

Following Phase I metabolism (such as demethylation), drug metabolites are often conjugated with endogenous molecules in Phase II reactions to facilitate their excretion. Glucuronidation is a common conjugation pathway for morphinan (B1239233) compounds. niph.go.jpniph.go.jp In preclinical studies involving the administration of levomethorphan to rats, the majority of its metabolites were identified in plasma and urine only after enzymatic hydrolysis of O-glucuronides. researchgate.netnih.gov This finding indicates that glucuronidation is a major metabolic step for the metabolites of levomethorphan, similar to how the metabolites of dextromethorphan are known to be conjugated before urinary excretion. niph.go.jpniph.go.jptouro.edu

Comparative Metabolic Profiling of Levomethorphan with its Enantiomer in in vitro and in vivo Preclinical Systems

Direct comparisons between levomethorphan and its enantiomer, dextromethorphan, in preclinical systems reveal striking differences in their metabolic fates.

In Vitro Findings: Studies using rat and human liver microsomes have established a clear divergence in metabolic preference. For levomethorphan, O-demethylation is the dominant pathway, whereas for dextromethorphan, N-demethylation is favored. niph.go.jp The rate of O-demethylation for levomethorphan is substantially higher than for its counterpart. niph.go.jp Conversely, N-demethylation rates are comparable between the two enantiomers. niph.go.jp Importantly, no racemization (conversion of one enantiomer to the other) was observed during these metabolic processes. niph.go.jpresearchgate.net

| Compound | Metabolic Pathway | Transformation (%) | Relative Pathway Preference |

|---|---|---|---|

| Levomethorphan | O-Demethylation | 45% | Preferred |

| N-Demethylation | 19% | Secondary | |

| Dextromethorphan | O-Demethylation | 4.8% | Secondary |

| N-Demethylation | 22% | Preferred |

In Vivo Findings: Studies in DA rats mirror the in vitro results. Following administration of the two enantiomers, significant differences were observed in the metabolic profiles in plasma, urine, and hair. researchgate.netnih.gov Analysis of hair samples collected four weeks after administration provided a clear long-term record of these metabolic differences. The concentration of levorphanol (the O-demethyl metabolite) was nearly equal to that of the parent levomethorphan. niph.go.jpscispace.comresearchgate.net In stark contrast, the concentration of dextrorphan (B195859) (the O-demethyl metabolite of dextromethorphan) was substantially lower than that of its parent compound. niph.go.jpscispace.comresearchgate.net This confirms that O-demethylation is a much more prominent in vivo pathway for levomethorphan than for dextromethorphan. niph.go.jp

| Compound Administered | Analyte | Concentration (ng/mg) |

|---|---|---|

| Levomethorphan | Levomethorphan (Parent) | 24.5 |

| Levorphanol (O-demethyl) | 24.6 | |

| N-demethyl metabolite | 2.6 | |

| N,O-didemethyl metabolite | 0.5 | |

| Dextromethorphan | Dextromethorphan (Parent) | 63.4 |

| Dextrorphan (O-demethyl) | 2.7 | |

| N-demethyl metabolite | 25.1 | |

| N,O-didemethyl metabolite | 0.7 |

Advanced Analytical Methodologies in Levomethorphan Tartrate Research

The distinct pharmacological profiles of levomethorphan and its enantiomer, dextromethorphan, necessitate the use of advanced and precise analytical techniques to ensure their effective separation and quantification. zenodo.orgscispace.com In the realm of pharmaceutical research and forensic analysis, several sophisticated methodologies have been developed and refined for the stereospecific analysis of this compound. These methods are crucial for determining enantiomeric purity, characterizing metabolites, and analyzing the compound in complex biological samples from preclinical studies.

Analytical Methodologies

Chromatographic Techniques

Various chromatographic techniques are employed for the analysis of levomethorphan and its metabolites in biological samples. High-performance liquid chromatography (HPLC) is a commonly used method. niph.go.jp Chiral HPLC methods have been developed to separate and quantify the enantiomers levomethorphan and dextromethorphan (B48470). niph.go.jp Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are also utilized for their high sensitivity and specificity in detecting and quantifying these compounds in complex matrices like urine and serum. niph.go.jpwindows.net

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Spectroscopic and Other Analytical Methods

Spectroscopic methods are integral to the structural elucidation and characterization of levomethorphan. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecular structure. plos.org Capillary electrophoresis has also been explored as a technique for the enantiomeric separation of methorphan isomers. ebi.ac.uk These analytical methods are essential for ensuring the purity of research compounds and for studying their metabolic fate. ebi.ac.ukniph.go.jp

Stereochemical Impact on Fundamental Pharmacological Research

Significance of Chirality in Drug-Target Interactions and Receptor Stereoselectivity

Chirality is a critical factor in molecular recognition within biological systems because drug targets, such as enzymes and receptors, are themselves chiral structures composed of L-amino acids. medworksmedia.com This inherent chirality creates a stereospecific environment where only one enantiomer of a chiral drug may fit correctly into the binding site to elicit a desired response, a concept often explained by the Easson-Stedman model. ijpsr.com This model posits that for a significant difference in biological activity between enantiomers, a three-point interaction between the drug and its receptor is necessary. One enantiomer (the eutomer) may achieve this precise three-point fit, while its mirror image (the distomer) can only bind at two points, resulting in lower affinity or a complete lack of activity. ijpsr.com

The pharmacological divergence of levomethorphan and dextromethorphan (B48470) is a direct consequence of receptor stereoselectivity. researchgate.net Opioid receptors, for instance, are highly stereoselective and preferentially bind levorotatory isomers. wikipedia.orgfrontiersin.org Levomethorphan, the l-isomer of methorphan, functions as a potent agonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, which is the basis for its strong narcotic analgesic properties. ebi.ac.ukwikipedia.org It acts as a prodrug, being metabolized in the liver to its active form, levorphanol (B1675180), which has an even greater binding affinity for the mu-opioid receptor than morphine. ebi.ac.uktaylorandfrancis.com

In stark contrast, its enantiomer, dextromethorphan, has very little affinity for opioid receptors and thus lacks the classic analgesic and addictive properties of its levo-counterpart. nih.govnih.gov Instead, dextromethorphan and its primary metabolite, dextrorphan (B195859), exhibit higher affinity for other targets, notably acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor and as agonists at sigma-1 (σ1) receptors. nih.govcambridge.org This differential binding profile explains why dextromethorphan functions as a non-narcotic antitussive (cough suppressant) at low doses and a dissociative hallucinogen at higher doses. ebi.ac.ukwikipedia.orgzenodo.org This pronounced stereoselectivity demonstrates that a subtle change in the three-dimensional arrangement of atoms can radically alter how a molecule interacts with its biological targets, leading to entirely different therapeutic (or toxicological) outcomes. gmch.gov.in

Enantioselective Differences in Preclinical Pharmacological Responses

Preclinical research provides quantitative evidence for the stark enantioselective differences between levomethorphan and dextromethorphan. Studies evaluating their binding affinities and metabolic pathways reveal a pharmacological profile dictated by stereochemistry.

Levomethorphan and its active metabolite, levorphanol, show a high affinity for opioid receptors, whereas dextromethorphan and its metabolite, dextrorphan, have a much lower affinity for these sites. nih.gov Conversely, the dextro-isomers display a comparatively higher affinity for NMDA and sigma receptors. nih.govresearchgate.net This disparity is central to their different effects; levorphanol's activity is blocked by opioid antagonists like naloxone, while dextrorphan's effects are not.

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | NMDA Receptor | σ1 Receptor |

|---|---|---|---|---|---|

| Levorphanol (metabolite of Levomethorphan) | 0.42 taylorandfrancis.com | Data Not Available | Data Not Available | Moderate Affinity nih.gov | Moderate Affinity nih.gov |

| Dextrorphan (metabolite of Dextromethorphan) | >1,000 wikipedia.org | 34,700 wikipedia.org | 5,950 wikipedia.org | 486–906 wikipedia.org | 118–481 wikipedia.org |

| Dextromethorphan | Low Affinity nih.gov | Low Affinity nih.gov | Low Affinity nih.gov | Lower Affinity than Dextrorphan | High Affinity nih.gov |

This table compiles data from multiple preclinical studies. Ki is the inhibition constant, representing the concentration of a ligand that is required to occupy 50% of the receptors in the absence of the natural ligand; a lower Ki value indicates a higher binding affinity.

Furthermore, metabolism of these enantiomers is also stereoselective. Studies in rat and human liver microsomes show that O-demethylation, the process that converts levomethorphan to levorphanol and dextromethorphan to dextrorphan, occurs differently for each isomer. cumbria.ac.uk Research in rats demonstrated that after administration, the concentrations and types of metabolites formed from the dextro and levo forms were significantly different, with no racemization (conversion of one enantiomer to the other) observed. researchgate.net These preclinical findings confirm that the body processes each enantiomer through distinct pathways, leading to different active metabolites and, consequently, divergent pharmacological actions. cumbria.ac.uk For example, while both parent compounds have antitussive effects, the levo-isomers are generally 2 to 14 times more potent than the dextro-isomers in inhibiting the cough reflex in animal models. scispace.com

Implications of Stereoisomerism for Rational Drug Design and Discovery

The dramatic contrast between levomethorphan (a potent narcotic analgesic) and dextromethorphan (a non-narcotic cough suppressant) serves as a powerful case study for the importance of stereochemistry in modern drug discovery. ebi.ac.ukresearchgate.netwikipedia.org It underscores the principle that for many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, contribute to side effects, or have an entirely different, sometimes undesirable, activity. ijpsr.comijper.org

This understanding has several key implications for rational drug design:

Development of Single-Enantiomer Drugs: The case of the methorphan isomers strongly supports the rationale for developing single-enantiomer drugs (enantiopure drugs) rather than racemic mixtures. acs.orgoup.com By isolating the active eutomer, pharmaceutical developers can create a more specific drug with a cleaner pharmacological profile, potentially reducing off-target effects and improving the therapeutic index. researchgate.net This approach avoids the "pharmacological noise" and potential toxicity that can be introduced by the distomer.

Target-Specific Drug Optimization: Knowledge of stereoselective receptor binding allows medicinal chemists to design molecules that are optimized for a specific biological target. By understanding that the levo-configuration of the morphinan skeleton favors opioid receptor binding while the dextro-configuration can be geared toward NMDA or sigma receptors, researchers can rationally modify structures to enhance desired activities and reduce others. nih.gov

Regulatory and Safety Considerations: The profound differences between enantiomers have led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines that emphasize the need to characterize the activity of individual stereoisomers in a drug candidate early in the development process. ijpsr.comnih.gov Developers are now often required to justify the use of a racemate over a single enantiomer, reflecting a paradigm shift toward chirally pure pharmaceuticals. nih.gov

The study of levomethorphan tartrate and its mirror image provides a clear, unambiguous example of how stereoisomerism is not a minor chemical detail but a crucial determinant of a drug's fundamental action. researchgate.net This knowledge is integral to the modern pursuit of safer, more effective, and highly targeted medicines.

Historical and Contemporary Research Perspectives on Levomethorphan Tartrate

Historical Development and Initial Research on Morphinan (B1239233) Analogues

The quest to understand and modify the morphinan scaffold, the chemical backbone of opioids like morphine, has been a central theme in medicinal chemistry for over a century. oup.com Following the isolation of morphine in 1803 and the determination of its complex structure over the next 120 years, researchers embarked on modifying it to create new compounds with improved therapeutic profiles. akjournals.com Early work in the 20th century focused on simple chemical modifications of the morphine molecule, such as altering the hydroxyl and double bond structures, which led to the discovery of clinically significant opioids like hydromorphone and levorphanol (B1675180). oup.com

The synthesis of simpler compounds that retained key fragments of the morphine molecule, such as morphinans, was a major avenue of research. akjournals.com In 1946, Grewe's synthesis of the morphinan ring system represented a significant breakthrough, providing a foundational structure that was more accessible than the complex morphine molecule. unodc.org This paved the way for the creation of a wide array of synthetic opioids. oup.com

Among these synthetic morphinans was the racemic mixture known as racemethorphan. wikipedia.orgebi.ac.uk Initial pharmacological studies quickly revealed a stark difference between its two stereoisomers. scispace.com The levorotatory isomer, levomethorphan, was identified as a potent opioid analgesic, while its dextrorotatory counterpart, dextromethorphan (B48470), showed significant antitussive (cough-suppressing) activity with negligible analgesic effects. scispace.comtaylorandfrancis.com Research confirmed that the analgesic and respiratory depressant effects of the racemic mixture were attributable to the levo-isomer. scispace.com Despite its potent analgesic properties, estimated to be about five times that of morphine, levomethorphan has never been commercially marketed as a pharmaceutical. wikipedia.org It is, however, controlled internationally under the Single Convention on Narcotic Drugs of 1961 due to its potent opioid effects. wikipedia.orgebi.ac.uk

Table 1: Comparative Analgesic Potency of Morphinan Isomers This table summarizes findings from early comparative studies on the analgesic activity of morphinan isomers.

| Compound | Relative Analgesic Potency | Primary Observed Effect |

|---|---|---|

| Levomethorphan | High | Analgesia scispace.com |

| Dextromethorphan | Negligible | Antitussive scispace.com |

| Levorphanol | High | Analgesia scispace.com |

| Dextrorphan (B195859) | Negligible | Antitussive scispace.com |

| Racemethorphan | Moderate | Analgesia & Antitussive scispace.com |

Evolution of Research Interest in Levomethorphan Tartrate's Pharmacological and Metabolic Mechanisms

Research interest in levomethorphan has evolved from initial potency assessments to a more nuanced investigation of its complex pharmacology and metabolic fate, often in comparison to its widely used enantiomer, dextromethorphan. scispace.comniph.go.jp Levomethorphan is understood to be a prodrug, meaning it must be metabolized in the body to its active form to exert its primary effects. wikipedia.orgebi.ac.uk Liver enzymes, specifically cytochrome P450 (CYP) isoenzymes, demethylate levomethorphan to its major active metabolite, levorphanol. wikipedia.orgebi.ac.ukup.pt

Levorphanol is itself a potent opioid analgesic with a complex mechanism of action. wikipedia.orgwikipedia.org It acts as a potent agonist at all three major opioid receptors: mu (μ), kappa (κ), and delta (δ). wikipedia.org Additionally, it functions as an N-methyl-D-aspartate (NMDA) receptor antagonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org The actions of levomethorphan are therefore attributable to the pharmacological profile of levorphanol. wikipedia.org Activation of the κ-opioid receptor, for instance, can lead to psychotomimetic effects like dysphoria and hallucinations. wikipedia.org

A significant focus of modern research has been the stereoselective metabolism of the methorphan isomers. niph.go.jp Studies using rat and human liver microsomes have demonstrated that the metabolism of levomethorphan and dextromethorphan is enantioselective, particularly concerning O-demethylation, the primary pathway for converting them to their active metabolites, levorphanol and dextrorphan, respectively. scispace.comniph.go.jpniph.go.jp In human liver microsomes, the maximum velocity (Vmax) of O-demethylation for levomethorphan is significantly higher than for dextromethorphan. niph.go.jp This enantioselective metabolism is a key area of investigation, particularly in forensic toxicology, where differentiating between the use of illicit levomethorphan and over-the-counter dextromethorphan is critical. niph.go.jpniph.go.jpnih.gov The primary enzyme responsible for the O-demethylation of dextromethorphan is CYP2D6, which is known for its genetic polymorphism in the human population. niph.go.jpniph.go.jp Levomethorphan also undergoes N-demethylation to a lesser extent. niph.go.jp

Table 2: Metabolic Pathways of Levomethorphan This table outlines the primary metabolic transformations of levomethorphan.

| Metabolic Pathway | Enzyme Family | Primary Metabolite | Metabolite Activity |

|---|---|---|---|

| O-demethylation | Cytochrome P450 (CYP2D6) niph.go.jpniph.go.jp | Levorphanol wikipedia.orgebi.ac.uk | Potent Opioid Agonist, NMDA Antagonist, SNRI wikipedia.orgwikipedia.org |

| N-demethylation | Cytochrome P450 (CYP3A4) niph.go.jp | 3-methoxymorphinan niph.go.jp | Further metabolized to 3-hydroxymorphinan niph.go.jp |

Current Research Gaps and Future Directions for Academic Inquiry into this compound

Despite its long history, significant gaps remain in the scientific understanding of this compound, largely because it was never developed for clinical use. wikipedia.orgebi.ac.uk This has resulted in a relative scarcity of comprehensive studies compared to its enantiomer. researchgate.net

One of the most prominent research gaps is the lack of clinical data. Because levomethorphan has never been marketed, there is a dearth of human clinical trials investigating its full therapeutic potential, pharmacokinetics in diverse populations, and complete interaction profile. wikipedia.org

Future research could productively focus on several key areas:

Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: While the enantioselective metabolism is known, more detailed PK/PD studies are needed. scispace.comniph.go.jp This includes clarifying the precise contributions of various CYP enzymes beyond CYP2D6 to its metabolism and how genetic polymorphisms in these enzymes affect the conversion of levomethorphan to levorphanol. Such studies would be invaluable for both forensic toxicology and for understanding potential drug-drug interactions. niph.go.jpniph.go.jp

Exploration of Unique Pharmacological Profile: Levorphanol, the active metabolite, has a multi-modal mechanism of action (opioid agonism, NMDA antagonism, SNRI activity). wikipedia.orgwikipedia.org Research is needed to explore how the prodrug kinetics of levomethorphan might modulate this unique profile. This could offer different therapeutic applications, particularly in complex pain states like neuropathic pain where NMDA receptor antagonism is beneficial. wikipedia.org

Development of Advanced Analytical Techniques: While methods exist to distinguish between levomethorphan and dextromethorphan, there is an ongoing need to refine these techniques for various biological matrices. nih.govresearchgate.net This is crucial for forensic purposes to accurately differentiate between the illicit use of a controlled narcotic and the therapeutic use of an over-the-counter medication. nih.govresearchgate.net

Comparative Neuropathic Pain Research: Given levorphanol's efficacy in neuropathic pain, preclinical studies comparing the long-term effects of levomethorphan administration versus direct levorphanol administration could yield important insights into optimal treatment strategies for these difficult-to-manage conditions. wikipedia.org

Addressing these research gaps would not only provide a more complete scientific picture of this compound but also potentially uncover new therapeutic possibilities for its active metabolite, levorphanol.

Q & A

Q. What analytical methods are recommended for quantifying Levomethorphan tartrate in pharmaceutical formulations?

Methodological Answer:

- Titration : Use potentiometric titration with 0.02N perchloric acid in dioxane, as described for structurally similar opioids like levorphanol tartrate. Dissolve ~250 mg of the compound in dehydrated alcohol and chloroform, and monitor endpoints via electrode systems .

- Spectrophotometry : Optimize reaction conditions with dye-based reagents (e.g., bromophenol blue) at specific wavelengths, validated for stoichiometric ratios and solvent compatibility (e.g., ethanol/chloroform mixtures) .

- HPLC : Develop reverse-phase methods using C18 columns, mobile phases of acetonitrile-phosphate buffer (pH 3.0), and UV detection at 220–280 nm. Include system suitability tests for resolution and tailing factors .

Q. How should researchers design initial pharmacological assays for this compound’s receptor binding activity?

Methodological Answer:

- Radioligand Binding Assays : Use tritiated ligands (e.g., [³H]-DAMGO for µ-opioid receptors) in brain homogenates. Incubate this compound at 10⁻⁶–10⁻¹² M concentrations, and measure displacement curves to calculate IC₅₀ values .

- Controls : Include dextromethorphan (a structural analog) as a reference compound and verify non-specific binding with excess naloxone .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to derive Ki values using the Cheng-Prusoff equation. Report % inhibition at saturating concentrations .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize chromatographic methods for this compound analysis?

Methodological Answer:

- Define Critical Parameters : Use Box-Behnken design (BBD) to evaluate factors like mobile phase pH (2.5–4.5), flow rate (0.8–1.2 mL/min), and column temperature (25–40°C). Analyze responses (peak area, retention time) via ANOVA to identify significant factors .

- Robustness Testing : Vary column batches and detector wavelengths (±2 nm) to assess method resilience. Validate using ICH guidelines for precision (inter-day RSD <2%) and accuracy (98–102% recovery) .

- Design Space Development : Generate contour plots to visualize optimal conditions (e.g., pH 3.0, 1.0 mL/min flow rate) and establish a control strategy for regulatory compliance .

Q. What strategies resolve contradictions in this compound’s pharmacokinetic data across species?

Methodological Answer:

- Metabolic Profiling : Compare hepatic microsomal metabolism (e.g., CYP2D6/3A4 activity) in rodents vs. humans using LC-MS/MS. Quantify major metabolites like dextrorphan and assess species-specific glucuronidation rates .

- Analytical Cross-Validation : Reanalyze disputed datasets using a harmonized HPLC-MS protocol with isotopic internal standards (e.g., deuterated Levomethorphan) to minimize inter-lab variability .

- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models (e.g., GastroPlus) to simulate interspecies differences in absorption/distribution and identify critical parameters (e.g., plasma protein binding) .

Q. How to address purity discrepancies in synthetic batches of this compound?

Methodological Answer:

- Impurity Profiling : Use gradient HPLC with photodiode array (PDA) detection to isolate and characterize byproducts (e.g., unreacted intermediates). Compare retention times and UV spectra against reference standards .

- Crystallization Optimization : Screen solvent systems (e.g., ethanol/water ratios) using factorial design to maximize yield and purity. Monitor crystal morphology via SEM and confirm identity with XRPD .

- Regulatory Alignment : Follow USP/EP guidelines for residual solvent analysis (e.g., Class 2 solvents <500 ppm) and elemental impurities (ICH Q3D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.